Cd(II) Affinity Reaches Femtomolar Range with PC4–PC6, 10⁷-Fold Higher than Glutathione
Potentiometric and competition spectroscopic analyses demonstrate that Cd(II) binding affinity increases logarithmically from glutathione (GSH) through PC4, after which additional chain elongation (PC5–PC6) yields no significant further gain. This defines PC6 as possessing essentially maximal attainable Cd(II) affinity among phytochelatins. [1]
| Evidence Dimension | Cd(II) stability constant (log K at pH 7.4) |
|---|---|
| Target Compound Data | ~13.39 (inferred for PC6, comparable to PC4) |
| Comparator Or Baseline | GSH: 5.93; PC2: intermediate; PC3: intermediate; PC4: 13.39 |
| Quantified Difference | ~10⁷-fold increase in affinity from GSH to PC4/PC6 |
| Conditions | Potentiometric titration and competition spectroscopy in aqueous buffer at pH 7.4, 25°C |
Why This Matters
This demonstrates that PC6 TFA provides femtomolar-range Cd(II) sequestration, a performance level matched only by PC4 and PC5, but far exceeding that of GSH or PC2/PC3, which is critical for experiments modeling high-affinity detoxification pathways.
- [1] Watly J, Łuczkowski M, Padjasek M, Krężel A. Phytochelatins as a Dynamic System for Cd(II) Buffering from the Micro- to Femtomolar Range. Inorganic Chemistry. 2021;60(7):4657-4675. View Source
